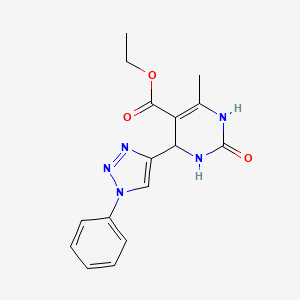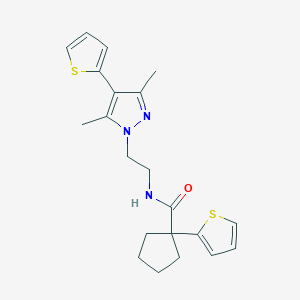
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide, also known as CTCE-9908, is a chemical compound that has been extensively studied for its potential therapeutic applications. CTCE-9908 belongs to the class of indole-based compounds and has been found to exhibit a range of pharmacological effects.
Aplicaciones Científicas De Investigación
Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides, and Analogues
This review highlights the importance of furan and thiophene as structural units in medicinal chemistry, particularly in the design of bioactive molecules including purine and pyrimidine nucleobases, nucleosides, and selected analogues. The study focuses on compounds where a heteroaromatic ring is connected through a bond (not fused) to other systems, assessing the impact of bioisosteric replacement of aryl substituents with heteroaryl ones on activity. This research encompasses a variety of compound classes with potential antiviral, antitumor, antimycobacterial, or antiparkinsonian actions. The review includes a comprehensive analysis of structure-activity relationship studies aimed at optimizing activity and selectivity, providing insights into the development of compounds with improved therapeutic profiles (Ostrowski, 2022).
Thiophene Analogues of Carcinogens
The synthesis and evaluation of thiophene analogues of known carcinogens benzidine and 4-aminobiphenyl are detailed, focusing on potential carcinogenicity. These compounds were synthesized and tested for their carcinogenic potential through in vitro assays, providing insights into the chemical and biological behavior of thiophene derivatives and their implications in drug design and safety evaluation. The study offers a perspective on the potential carcinogenicity of structurally related compounds and underscores the importance of comprehensive evaluation for new chemical entities (Ashby et al., 1978).
Propiedades
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c23-20(16-7-1-2-8-16)21-14-18(19-10-5-13-24-19)22-12-11-15-6-3-4-9-17(15)22/h3-6,9-10,13,16,18H,1-2,7-8,11-12,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBIWFUNXFWYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2633273.png)
![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(3-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2633274.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2633275.png)
![7-[(2-chlorophenyl)methyl]-1-(2-ethoxyethyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2633276.png)
![2-({[(Ethylamino)carbonyl]oxy}ethanimidoyl)-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine](/img/structure/B2633278.png)




![2,4-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide](/img/structure/B2633285.png)
![2-(2-Furyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2633287.png)

![3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic Acid](/img/structure/B2633289.png)
